Cas no 2034474-63-8 (2-(Benzo[d]oxazol-2-ylthio)-1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone)
![2-(Benzo[d]oxazol-2-ylthio)-1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone structure](https://ja.kuujia.com/scimg/cas/2034474-63-8x500.png)
2-(Benzo[d]oxazol-2-ylthio)-1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone 化学的及び物理的性質
名前と識別子
-
- AKOS026690459
- 2-(benzo[d]oxazol-2-ylthio)-1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone
- 2-(1,3-benzoxazol-2-ylsulfanyl)-1-[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]ethanone
- 2034474-63-8
- F6478-0596
- 2-(1,3-benzoxazol-2-ylsulfanyl)-1-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one
- 2-(Benzo[d]oxazol-2-ylthio)-1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone
-
- インチ: 1S/C19H20N4O3S/c1-12-9-13(2)21-18(20-12)25-14-7-8-23(10-14)17(24)11-27-19-22-15-5-3-4-6-16(15)26-19/h3-6,9,14H,7-8,10-11H2,1-2H3
- InChIKey: YKUGAJAUYJEZGJ-UHFFFAOYSA-N
- ほほえんだ: S(C1=NC2C=CC=CC=2O1)CC(N1CCC(C1)OC1N=C(C)C=C(C)N=1)=O
計算された属性
- せいみつぶんしりょう: 384.12561169g/mol
- どういたいしつりょう: 384.12561169g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 27
- 回転可能化学結合数: 5
- 複雑さ: 515
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 107Ų
- 疎水性パラメータ計算基準値(XlogP): 3.4
2-(Benzo[d]oxazol-2-ylthio)-1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6478-0596-15mg |
2-(1,3-benzoxazol-2-ylsulfanyl)-1-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one |
2034474-63-8 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F6478-0596-10mg |
2-(1,3-benzoxazol-2-ylsulfanyl)-1-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one |
2034474-63-8 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F6478-0596-5μmol |
2-(1,3-benzoxazol-2-ylsulfanyl)-1-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one |
2034474-63-8 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F6478-0596-20mg |
2-(1,3-benzoxazol-2-ylsulfanyl)-1-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one |
2034474-63-8 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F6478-0596-25mg |
2-(1,3-benzoxazol-2-ylsulfanyl)-1-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one |
2034474-63-8 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F6478-0596-1mg |
2-(1,3-benzoxazol-2-ylsulfanyl)-1-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one |
2034474-63-8 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F6478-0596-20μmol |
2-(1,3-benzoxazol-2-ylsulfanyl)-1-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one |
2034474-63-8 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F6478-0596-3mg |
2-(1,3-benzoxazol-2-ylsulfanyl)-1-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one |
2034474-63-8 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F6478-0596-10μmol |
2-(1,3-benzoxazol-2-ylsulfanyl)-1-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one |
2034474-63-8 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F6478-0596-2mg |
2-(1,3-benzoxazol-2-ylsulfanyl)-1-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one |
2034474-63-8 | 90%+ | 2mg |
$59.0 | 2023-05-17 |
2-(Benzo[d]oxazol-2-ylthio)-1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone 関連文献
-
1. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
-
Weiwei Rong,Zheng Sun,Qing Li,Ran Liu,Taozhen Zhang,Tianyang Wang,Wenling Yang,Zhe Li,Kaishun Bi Anal. Methods, 2016,8, 2176-2184
-
Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
-
Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
-
Qi Qu,Jing Wang,Chuan Zeng,Zhimin He RSC Adv., 2021,11, 22744-22750
-
C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
Pranav Tiwari,Navpreet Kaur,Vinay Sharma,Hyeonggon Kang,Jamal Uddin New J. Chem., 2019,43, 17058-17068
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
Related Articles
-
Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025
-
マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025
-
阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025
-
Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
2-(Benzo[d]oxazol-2-ylthio)-1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanoneに関する追加情報
Research Briefing on 2-(Benzo[d]oxazol-2-ylthio)-1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone (CAS: 2034474-63-8)
The compound 2-(Benzo[d]oxazol-2-ylthio)-1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone (CAS: 2034474-63-8) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This briefing synthesizes the latest research findings on this compound, focusing on its synthesis, biological activity, and potential as a drug candidate.
Recent studies have highlighted the unique structural features of this compound, which combines a benzo[d]oxazole moiety with a pyrimidine-substituted pyrrolidine. This hybrid structure is believed to confer selective binding properties, making it a promising candidate for targeting specific enzymes or receptors involved in disease pathways. Notably, the compound's mechanism of action appears to involve modulation of key signaling pathways, though further elucidation is required.
In vitro and in vivo studies have demonstrated promising results, particularly in the context of oncology and inflammatory diseases. For instance, preliminary data suggest that this compound exhibits potent inhibitory effects on certain kinases implicated in cancer cell proliferation. Additionally, its anti-inflammatory properties have been observed in animal models, where it reduced markers of inflammation in a dose-dependent manner.
The synthesis of 2-(Benzo[d]oxazol-2-ylthio)-1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone has been optimized in recent publications, with researchers reporting improved yields and purity through novel catalytic methods. These advancements are critical for scaling up production and facilitating further preclinical testing.
Despite these encouraging findings, challenges remain. The compound's pharmacokinetic profile, including its bioavailability and metabolic stability, requires further investigation. Moreover, potential off-target effects and toxicity must be thoroughly assessed to ensure its suitability for clinical development.
In conclusion, 2-(Benzo[d]oxazol-2-ylthio)-1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone represents a compelling area of research with significant therapeutic potential. Continued exploration of its biological activities and optimization of its chemical properties will be essential to advancing this compound toward clinical applications.
2034474-63-8 (2-(Benzo[d]oxazol-2-ylthio)-1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone) 関連製品
- 41819-48-1(5-3-(trifluoromethyl)phenyl-1H-pyrrole-2-carboxylic acid)
- 1443351-35-6(METHYL 5-(3,5-DIFLUOROPHENYL)-5-OXOPENTANOATE)
- 2229190-44-5(methyl({3H-1,2,3triazolo4,5-bpyridin-6-yl}methyl)amine)
- 1708288-91-8([4-Chloro-2-(4-fluoro-phenyl)-pyrazolo[1,5-a]pyrazin-3-yl]-methanol)
- 1891148-84-7(2-(1-hydroxy-2-methylpropan-2-yl)-5-methoxyphenol)
- 2229430-05-9(3-(1H-indazol-7-yl)-2,2-dimethylcyclopropylmethanamine)
- 2196077-53-7(1-[4-(2,6-Difluorobenzoyl)-1-piperazinyl]-2-propen-1-one)
- 1865001-32-6(2-(Oxetan-3-yloxy)pyridine-3,4-diamine)
- 1806800-39-4(5-Amino-3-(bromomethyl)-2-(difluoromethyl)pyridine-4-acetonitrile)
- 77263-06-0(Erythrabyssin II)




